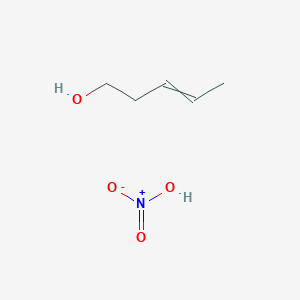![molecular formula C4H6N4OS2 B14384434 [(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid CAS No. 89753-93-5](/img/structure/B14384434.png)
[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid is a compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a tetrazole ring substituted with a methyl group and a sulfanyl group, which is further connected to an ethanethioic S-acid moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid typically involves the cycloaddition reaction of nitriles with sodium azide. This reaction is catalyzed by various agents such as zinc salts or iodine in the presence of a suitable solvent like water or dipolar aprotic solvents . The reaction conditions are generally mild, and the yields are good to excellent. The use of microwave irradiation has also been reported to accelerate the reaction, providing high yields in shorter reaction times .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents . The scalability of these methods makes them suitable for large-scale production, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted tetrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of stable metallic compounds and molecular complexes .
Biology and Medicine
In biology and medicine, tetrazole derivatives are known for their biological activity. They are used in the development of pharmaceuticals, including antihyperglycemic agents and antibiotics . The acidic nature of tetrazoles makes them suitable for DNA synthesis in biochemistry .
Industry
In the industrial sector, tetrazoles are used in the production of agrochemicals, explosives, and corrosion inhibitors. Their stability and reactivity make them valuable in various industrial applications .
Mechanism of Action
The mechanism of action of [(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid involves its interaction with molecular targets through its tetrazole ring and sulfanyl group. The tetrazole ring can stabilize negative charges through delocalization, while the sulfanyl group can participate in redox reactions . These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Substituted Tetrazoles: These compounds share the tetrazole ring structure but differ in the substituents attached to the ring.
1H-Tetrazole: The parent compound of tetrazole derivatives, known for its acidic nature and reactivity.
Uniqueness
[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid is unique due to the presence of both a tetrazole ring and a sulfanyl group, which confer distinct chemical properties. This combination allows for diverse reactivity and applications in various fields .
Properties
CAS No. |
89753-93-5 |
|---|---|
Molecular Formula |
C4H6N4OS2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanylethanethioic S-acid |
InChI |
InChI=1S/C4H6N4OS2/c1-8-4(5-6-7-8)11-2-3(9)10/h2H2,1H3,(H,9,10) |
InChI Key |
JSRQTOGRACMWCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


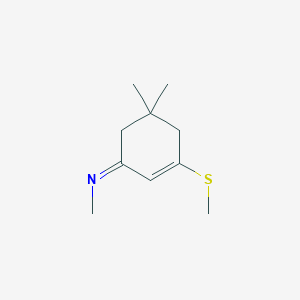
![Spiro[13.14]octacosan-15-ol](/img/structure/B14384371.png)
![1-(4-{[2-(Phenylsulfanyl)ethyl]sulfanyl}phenyl)propan-2-one](/img/structure/B14384372.png)
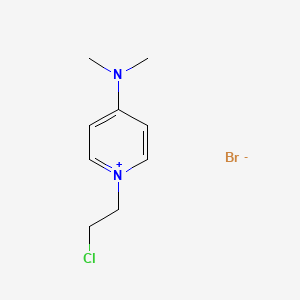
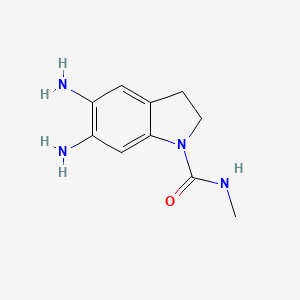
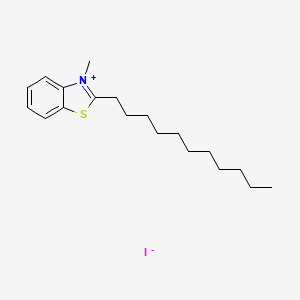

![N-[2-(Ethylsulfanyl)ethyl]-3-oxobutanamide](/img/structure/B14384398.png)
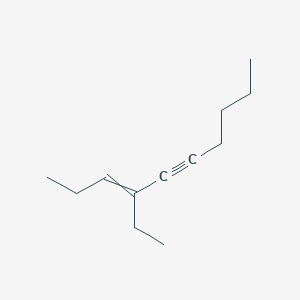
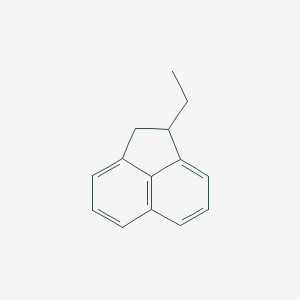
![5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14384417.png)
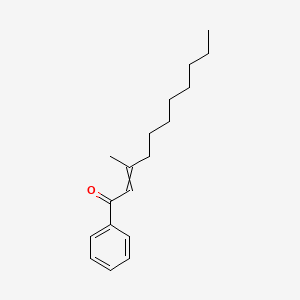
![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)
